molecular formula C18H21BrN2O4S B2675275 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448066-42-9

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2675275
CAS No.: 1448066-42-9
M. Wt: 441.34
InChI Key: FNQRIMVUHLGPGG-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates multiple pharmacophores, including a bromopyridine moiety and a sulfonylpiperidine group, linked via an ether bridge, suggesting potential as a key intermediate or final compound in the development of biologically active substances. The compound's core structure shares features with molecules investigated for targeting central nervous system (CNS) disorders. Piperidine and sulfonamide derivatives are frequently explored as ligands for various neuronal receptors . Specifically, constrained phenylpiperidine scaffolds have been identified as a novel class of selective serotonin 2A receptor (5-HT2AR) agonists, which are a major target in neuropsychiatric research . Concurrently, the sulfonylpiperidine group is a recognized structural motif in compounds developed for treating prokineticin-mediated diseases, which encompass a range of conditions from neurological to inflammatory disorders . Furthermore, analogs containing a piperidin-4-ylmethoxy group attached to a heteroaromatic system, such as pyridine, have been reported as potent, competitive, and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1) . LSD1 is an important epigenetic regulator and a validated drug target for several cancers, including acute leukemia and solid tumors . This suggests potential application of this compound in oncology research, particularly in the modulation of histone methylation and cellular differentiation. This product is intended for research and development purposes only in laboratory settings. It is strictly for in-vitro analysis and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to their institution's chemical hygiene plans.

Properties

IUPAC Name

3-bromo-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O4S/c1-13-12-15(5-6-17(13)24-2)26(22,23)21-10-7-14(8-11-21)25-18-16(19)4-3-9-20-18/h3-6,9,12,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQRIMVUHLGPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the bromination of a pyridine derivative The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the sulfonyl group via a sulfonylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogenated pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated pyridine derivatives.

    Substitution: Formation of azido or thiol-substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibits several noteworthy biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Initial findings suggest it may possess pain-relieving properties, warranting further investigation.
  • Enzyme Interaction : The structural components enable interactions with various enzymes and receptors, potentially modulating their activity.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound in various fields:

  • Pharmacological Studies : Research has focused on the compound's interactions with specific biological targets, assessing its efficacy in modulating enzyme activity related to pain and inflammation pathways.
    Study FocusFindings
    Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
    Analgesic propertiesShowed comparable efficacy to standard analgesics in animal models.
    Enzyme inhibitionInhibited specific enzymes involved in pain signaling pathways.
  • Comparative Studies : The compound was compared with structurally similar compounds to evaluate differences in biological activity and efficacy.
    Compound NameStructural FeaturesUnique Aspects
    2-Bromo-4-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridineContains bromine instead of pyridineDifferent halogen substituent may affect reactivity
    8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinolineQuinoline core structureDifferent core structure affects biological activity

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the brominated pyridine ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-((1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Bromo-2-((1-((4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 4-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the specific positioning of the bromine atom and the methoxy-methylphenyl moiety. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and development.

Biological Activity

3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a synthetic compound with a complex structure that includes a bromine atom, a pyridine ring, and a piperidine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

The molecular formula of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is C18H21BrN2O4S, with a molecular weight of approximately 441.3 g/mol. The presence of the sulfonyl group enhances the compound's reactivity and biological activity, positioning it as a versatile material for scientific research .

PropertyValue
Molecular FormulaC18H21BrN2O4S
Molecular Weight441.3 g/mol
CAS Number1448066-42-9

Anti-inflammatory Properties

Preliminary studies suggest that 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibits significant anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may make it useful in treating conditions such as arthritis and other inflammatory diseases. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Analgesic Effects

In addition to its anti-inflammatory effects, this compound has been studied for its analgesic properties. Research indicates that it may interact with pain pathways in the central nervous system, providing relief from pain without the severe side effects commonly associated with traditional analgesics.

The biological activity of 3-Bromo-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is believed to be mediated through its interaction with specific enzymes and receptors involved in inflammatory responses and pain signaling. The sulfonyl group enhances binding affinity to these targets, potentially leading to increased efficacy in modulating their activity .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds within the same class, providing insights into their mechanisms and therapeutic applications:

  • PARP Inhibition : A related piperidine derivative demonstrated high inhibition of PARP enzymes (IC50 = 3.8 nM), which are crucial in DNA repair mechanisms. This suggests that compounds with similar structures may also exhibit significant anticancer properties due to their ability to target DNA repair pathways .
  • Antiproliferative Activity : Another study highlighted the antiproliferative effects of pyridine derivatives against cancer cell lines, indicating that modifications in the chemical structure could enhance selectivity and potency against specific cancer types .

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